molecular formula C12H15NO2 B2474449 (5-propoxy-1H-indol-3-yl)methanol CAS No. 215997-83-4

(5-propoxy-1H-indol-3-yl)methanol

Cat. No. B2474449
CAS RN: 215997-83-4
M. Wt: 205.257
InChI Key: HIXBHKWSQUTCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-propoxy-1H-indol-3-yl)methanol, also known as 5-propoxyindole-3-methanol, is a synthetic compound that is gaining more attention from scientists due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is found in many natural products and has been used in a variety of synthetic organic chemistry. 5-propoxyindole-3-methanol is an interesting molecule due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (5-propoxy-1H-indol-3-yl)methanol, focusing on six unique applications:

Anticancer Research

(5-propoxy-1H-indol-3-yl)methanol has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Indole derivatives, in general, are known for their cytotoxic activities against cancer cells. Studies have demonstrated that compounds containing the indole scaffold can induce apoptosis and inhibit cell proliferation in cancer cells .

Antiviral Agents

Indole derivatives, including (5-propoxy-1H-indol-3-yl)methanol, have been explored for their antiviral properties. These compounds have shown efficacy against a range of viruses, including influenza and Coxsackie viruses. The antiviral activity is attributed to the ability of indole derivatives to interfere with viral replication and inhibit viral enzymes .

Antimicrobial Applications

(5-propoxy-1H-indol-3-yl)methanol has been investigated for its antimicrobial properties. Indole derivatives are known to possess broad-spectrum antimicrobial activities against bacteria and fungi. These compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them effective against resistant strains .

Neuroprotective Agents

Research has indicated that indole derivatives, such as (5-propoxy-1H-indol-3-yl)methanol, may have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties are linked to the antioxidant activity of indole derivatives .

Anti-inflammatory Applications

Indole derivatives have been studied for their anti-inflammatory properties. (5-propoxy-1H-indol-3-yl)methanol can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Plant Growth Regulators

Indole derivatives, including (5-propoxy-1H-indol-3-yl)methanol, are also used as plant growth regulators. These compounds can influence plant growth and development by mimicking natural plant hormones like indole-3-acetic acid (IAA). They are used to promote root growth, enhance flowering, and improve crop yields .

properties

IUPAC Name

(5-propoxy-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-7,13-14H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBHKWSQUTCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-propoxy-1H-indol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.